Isopropyl phenylacetate
Description
Overview of Academic Research Trajectories for Aryl Esters
Aryl esters have emerged as a significant area of academic inquiry, increasingly recognized for their versatility as synthetic intermediates. acs.orgnih.gov Traditionally, research in cross-coupling reactions heavily relied on aryl halides. However, in recent years, a notable shift has occurred towards the utilization of more abundant and economically viable alternatives, with aromatic esters gaining considerable attention. acs.orgnih.gov These compounds are valued for their stability and wide availability, making them ideal candidates for developing novel synthetic methodologies. acs.orgnih.gov
Research has focused on activating the typically inert C(acyl)–O bond of aromatic esters to enable their participation in a variety of chemical transformations. acs.orgnih.gov This has led to the development of innovative catalytic systems, often employing transition metals like palladium and nickel, to facilitate reactions such as decarbonylative coupling, ester dance, aryl exchange, and deoxygenative coupling. acs.orgnih.gov These advancements have expanded the synthetic chemist's toolkit, allowing for the construction of complex molecules from readily available starting materials. nih.gov Furthermore, the study of aryl esters extends to biocatalysis, where enzymes are employed for their synthesis and transformation, offering a more sustainable and selective approach. mdpi.comresearchgate.net The exploration of aryl esters in fields like materials science and environmental science is also an active area of research, investigating their role in the formation of natural products and their biodegradation pathways. scbt.com
Significance of Isopropyl Phenylacetate (B1230308) in Contemporary Chemical Science
Isopropyl phenylacetate, a specific aryl ester, holds a noteworthy position in modern chemical research. It is frequently utilized as a model substrate in biocatalytic studies, particularly in enzymatic esterification and hydrolysis reactions. nih.govacs.org The synthesis of this compound itself is a subject of research, with studies exploring various catalytic methods to improve efficiency and yield. These methods include traditional acid-catalyzed esterification, as well as more advanced techniques like palladium-catalyzed carbonylation of toluene (B28343) in the presence of isopropanol (B130326). google.comrsc.org
The compound's distinct physical and chemical properties are also of interest to researchers. Its spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, have been thoroughly documented and are used for analytical and educational purposes. nih.govgoogle.com
Below is a table summarizing the key chemical properties of this compound:
Table 1: Chemical Properties of this compound| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Molar Mass | 178.23 g/mol |
| Appearance | Clear pale yellow liquid |
| Odor | Honey-like, floral |
| Boiling Point | 252-254 °C |
| Density | 1.001 g/mL at 25 °C |
| Refractive Index | 1.488 at 20 °C |
| CAS Number | 4861-85-2 |
Historical Context of Phenylacetate Derivatives in Chemical and Biological Research
The scientific journey of phenylacetate derivatives is rooted in early observations of their natural occurrences and biological activities. Phenylacetic acid, the parent compound of this compound, was identified as a natural plant hormone, or auxin, though its effects are weaker than those of indole-3-acetic acid. wikipedia.org It is also produced by various organisms, including as a catabolite of phenylalanine in humans. wikipedia.org
In the realm of medicinal chemistry, phenylacetic acid and its derivatives have a rich history as fundamental building blocks for a wide array of pharmaceutical compounds. wikipedia.orgscribd.com Their structural motif is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. scribd.com Furthermore, ester and amide derivatives of phenylacetic acid have been developed into drugs like cyclopentolate (B1215867) and atenolol. mdpi.com The phenylacetamido group is a crucial component of penicillin G. mdpi.com Research has also explored the potential of phenylacetic acid derivatives as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in regulating glucose and lipid metabolism. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H14O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMBXPJYHMZLOJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1 | |
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Molecular Formula |
C11H14O2 | |
| Record name | ISOPROPYL PHENYLACETATE | |
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DSSTOX Substance ID |
DTXSID1025483 | |
| Record name | Isopropyl phenylacetate | |
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Molecular Weight |
178.23 g/mol | |
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Physical Description |
Isopropyl phenylacetate is a clear pale yellow liquid. (NTP, 1992), Colourless liquid; powerful ethereal or winey-honey-like, sweet odour | |
| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
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Boiling Point |
486 to 489 °F at 760 mmHg (NTP, 1992), 157.00 to 165.00 °C. @ 12.00 mm Hg | |
| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
203 °F (NTP, 1992) | |
| Record name | ISOPROPYL PHENYLACETATE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
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Density |
1.3 at 70.7 °F (NTP, 1992) - Denser than water; will sink, 1.006-1.012 (20°) | |
| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
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CAS No. |
4861-85-2 | |
| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
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| Record name | Isopropyl Phenylacetate | |
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| Record name | Benzeneacetic acid, 1-methylethyl ester | |
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| Record name | Isopropyl phenylacetate | |
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| Record name | Isopropyl phenylacetate | |
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| Record name | ISOPROPYL PHENYLACETATE | |
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| Record name | Isopropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
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Synthetic Pathways and Reaction Mechanisms
Esterification Methodologies for Isopropyl Phenylacetate (B1230308) Synthesis
Esterification represents a fundamental approach to synthesizing isopropyl phenylacetate, typically involving the reaction of a carboxylic acid with an alcohol.
Fischer Esterification Protocols Utilizing Phenylacetic Acid and Isopropanol (B130326)
The Fischer-Speier esterification is a classic and widely utilized method for producing esters. brainly.commasterorganicchemistry.com In the synthesis of this compound, this acid-catalyzed reaction involves combining phenylacetic acid with isopropanol. brainly.com A strong acid, commonly sulfuric acid, serves as the catalyst. brainly.com The general procedure entails heating the mixture of the carboxylic acid and alcohol under reflux for several hours to drive the equilibrium towards the formation of the ester and water. brainly.com
The mechanism of Fischer esterification is a reversible, six-step process. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a series of proton transfer steps, leading to the elimination of a water molecule and the final deprotonation to yield the ester. masterorganicchemistry.com To achieve high yields, an excess of one of the reactants, typically the alcohol, is often used to shift the equilibrium towards the product side. masterorganicchemistry.com
For example, a study on the Fischer esterification of acetic acid and ethanol (B145695) demonstrated that using a 10-fold excess of ethanol could increase the ester yield to 97%, and a 100-fold excess could push it to 99%. masterorganicchemistry.com While specific yield data for the this compound synthesis via this exact method in the provided sources is not detailed, the principle of driving the reaction to completion remains the same. After the reaction, any unreacted acid can be removed by washing the crude product with an aqueous base solution, such as 5% aqueous sodium carbonate. msu.edu
Enzymatic Esterification Approaches for Phenylacetate Derivatives
Enzymatic esterification offers a green and highly selective alternative to chemical synthesis. medcraveonline.com Lipases are commonly employed as biocatalysts for these reactions due to their ability to function in organic solvents and their high catalytic efficiency under mild conditions. medcraveonline.comscielo.br
While direct enzymatic esterification of phenylacetic acid with isopropanol has been explored, some studies indicate that certain enzymes may have limitations. For instance, the freeze-dried biomass of the yeast Yarrowia lipolytica was unable to catalyze the esterification of phenylacetic acid, in contrast to its effectiveness with other substrates. researchgate.net However, commercial lipases, such as Lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435), have shown success in catalyzing the synthesis of various esters, including those of phenylacetic acid derivatives. researchgate.netnih.gov
The enzymatic synthesis of esters can proceed via direct esterification or transesterification. medcraveonline.comnih.gov In transesterification, an existing ester reacts with an alcohol to form a new ester. For example, the synthesis of 2-phenylethyl acetate (B1210297) was successfully achieved by the transesterification of vinyl acetate with 2-phenethyl alcohol using Novozym® 435. nih.gov The kinetic study of this reaction revealed that it follows an ordered ping-pong bi-bi mechanism. nih.gov The reaction rate in enzymatic esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols like isopropanol. uni-pannon.hu
Advanced Synthetic Routes for Arylacetates
Beyond traditional esterification, advanced catalytic methods, particularly carbonylation reactions, have emerged as powerful tools for synthesizing alkyl arylacetates, including this compound.
Carbonylation Processes for Alkyl Arylacetates, Including this compound
Carbonylation reactions introduce a carbonyl group into an organic molecule and offer an alternative route to esters. Palladium-catalyzed carbonylation has been a key focus of research. One approach involves the carbonylation of toluene (B28343) in the presence of an alcohol and an oxidant. A specific example details the synthesis of this compound from toluene, isopropanol, and di-tert-butyl peroxide as the oxidant, catalyzed by a palladium complex. google.comgoogle.com This reaction, conducted under carbon monoxide pressure at 120°C for 16 hours, yielded this compound in 84% yield. google.comgoogle.com
Another innovative method is the palladium-catalyzed carbonylation of benzyl (B1604629) acetates. rsc.orgrsc.org This process allows for the synthesis of a wide range of alkyl arylacetates in excellent yields. rsc.org For the synthesis of this compound, the reaction is carried out with benzyl acetate and isopropanol under a carbon monoxide atmosphere, catalyzed by a palladium acetate/DPPF system at 130°C, resulting in a 98% yield. rsc.org
The following table summarizes the reaction conditions for the synthesis of this compound via carbonylation of benzyl acetate. rsc.org
| Catalyst System | Substrate | Alcohol | Temperature | Pressure (CO) | Time (h) | Yield (%) |
| Pd(OAc)₂/DPPF | Benzyl Acetate | Isopropanol | 130°C | 1 atm | 18 | 98 |
Data sourced from a 2022 study on sustainable carbonylation. rsc.org
Sustainable Halogen- and Base-Free Carbonylation Innovations
A significant advancement in carbonylation chemistry is the development of sustainable protocols that avoid the use of halogen and base additives. rsc.org These additives are often required in traditional carbonylation reactions but contribute to waste and environmental concerns. rsc.org
A recently developed method achieves the palladium-catalyzed carbonylation of benzyl acetate derivatives without any halogen or base. rsc.org The reactions are performed at ambient pressure of carbon monoxide, further enhancing the sustainability of the process. rsc.org The key to this transformation is a binary catalytic system of palladium acetate (2 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) (4 mol%). rsc.org The substrates for this reaction, the benzyl acetates, can be synthesized by treating benzyl alcohol with isopropenyl acetate (IPAc), a non-toxic acetylating agent that produces only acetone (B3395972) as a by-product, making the entire process halogen-free. rsc.orgrsc.org This approach has been successfully applied to produce a library of alkyl arylacetates in excellent yields. rsc.org
Reaction Mechanisms and Chemical Transformations
The synthesis of this compound involves diverse reaction mechanisms depending on the chosen pathway. In Fischer esterification, the mechanism is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com
In palladium-catalyzed carbonylation reactions, the mechanism is more complex. For the carbonylation of benzyl acetates, a plausible reaction pathway involves the oxidative addition of the benzyl acetate to a Pd(0) complex. scielo.br This is followed by the coordination and insertion of carbon monoxide to form an acylpalladium intermediate. scielo.br Subsequent nucleophilic attack by the alcohol (isopropanol) on this intermediate leads to the formation of the final ester product and regeneration of the active palladium catalyst. scielo.br
Another relevant transformation is the oxidative nucleophilic substitution of hydrogen (ONSH) in nitroarenes with the carbanion of this compound. researchgate.net This reaction, depending on the conditions and the oxidant used (e.g., KMnO₄, DDQ), can lead to various substituted phenylacetate derivatives. researchgate.net
Hydrolysis Pathways of this compound
The cleavage of the ester bond in this compound through hydrolysis is a fundamental reaction that can proceed via several catalytic pathways. This process yields phenylacetic acid and isopropanol as the primary products. The reaction is typically catalyzed by either an acid or a base.
Under acidic conditions, the process is known as acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol regenerates the acid catalyst and produces phenylacetic acid. This type of hydrolysis is a reversible equilibrium-driven process. masterorganicchemistry.comvedantu.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. sciencemadness.org This forms a tetrahedral intermediate, which then collapses, eliminating the isopropoxide anion (a poor leaving group that is subsequently protonated by the solvent or during workup) and forming phenylacetic acid. The acid is then deprotonated by the basic conditions to form a carboxylate salt. Research indicates that this compound hydrolyzes significantly slower under basic conditions (e.g., with sodium hydroxide) compared to ethyl phenylacetate. sciencemadness.org
Table 1: Comparison of Hydrolysis Pathways for this compound
| Pathway | Catalyst | Key Mechanism Steps | Products | Reversibility |
|---|
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Elimination of isopropanol | Phenylacetic Acid + Isopropanol | Reversible masterorganicchemistry.comvedantu.com | | Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion 2. Formation of tetrahedral intermediate 3. Elimination of isopropoxide | Carboxylate Salt + Isopropanol | Irreversible sciencemadness.org |
Reactivity with Oxidizing Agents and Caustic Solutions
This compound exhibits distinct reactivity with caustic solutions and various oxidizing agents. The interaction of esters like this compound with caustic (alkaline) solutions, such as sodium hydroxide, is exothermic and generates heat. chemicalbook.comnih.gov This is characteristic of the saponification reaction.
The compound is also reactive with strong oxidizing agents. chemicalbook.com Strong oxidizing acids can lead to a vigorous reaction that is sufficiently exothermic to potentially ignite the reaction products. chemicalbook.comnih.gov
More specific reactivity has been documented in the context of Oxidative Nucleophilic Substitution of Hydrogen (ONSH) reactions. researchgate.net In these reactions, the carbanion of this compound reacts with nitroarenes in the presence of an oxidant. The nature of the final product is highly dependent on the oxidizing agent and reaction conditions used. For instance, using potassium permanganate (B83412) (KMnO₄) as the oxidant in liquid ammonia (B1221849) results in the formation of isopropyl α-hydroxy-α-nitroarylphenylacetates. researchgate.net However, when dimethyl dioxirane (B86890) (DMD) is used as the oxidant, the reaction yields isopropyl hydroxyaryl phenyl acetates. researchgate.net
Table 2: Products of ONSH Reaction with this compound Carbanion under Various Oxidizing Conditions
| Oxidizing Agent | Abbreviation | Conditions | Major Product Type |
|---|---|---|---|
| Potassium Permanganate | KMnO₄ | Liquid Ammonia | Isopropyl α-hydroxy-α-nitroarylphenylacetates researchgate.net |
| Tetrabutylammonium Permanganate | Bu₄N⁺MnO₄⁻ | THF | Simple ONSH Products researchgate.net |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | THF | Simple ONSH Products researchgate.net |
| Dimethyl dioxirane | DMD | - | Isopropyl hydroxyaryl phenyl acetates researchgate.net |
Formation of Byproducts during this compound Reactions
The formation of unintended byproducts can occur during both the synthesis of this compound and its subsequent chemical reactions. The specific byproducts formed are dependent on the reagents, catalysts, and conditions employed.
During the synthesis of esters via Fischer esterification, unreacted carboxylic acid is a common impurity if the reaction does not go to completion. chegg.comresearchgate.net In syntheses utilizing specific catalysts like titanium tetrachloride (TiCl₄), the choice of reactants can lead to significant side reactions. mdpi.com For example, the reaction of phenylacetic acid with benzyl alcohol in the presence of TiCl₄ was found to produce benzyl chloride as the main product instead of the expected benzyl phenylacetate. mdpi.com
Byproducts can also arise from the reactions of this compound. In the oxidative nucleophilic substitution reactions mentioned previously, the use of potassium permanganate can lead to the formation of dimeric, trimeric, and tetrameric byproducts. researchgate.net These are believed to form through the coupling of nitrobenzylic radicals generated during the oxidation process. researchgate.net Another synthetic route starting from 2,2,2-trichloro-1-phenylethanes has been noted to produce chlorinated styrene (B11656) derivatives as byproducts. google.com
Table 3: Examples of Byproduct Formation in Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Observed Byproduct(s) | Reference |
|---|---|---|---|
| Ester Synthesis | Phenylacetic acid, Benzyl alcohol, TiCl₄ | Benzyl chloride | mdpi.com |
| Ester Synthesis | 2,2,2-trichloro-1-phenylethane derivative, Butanol, KOH | 2-chloro-2-butoxystyrene | google.com |
| Oxidative Nucleophilic Substitution | This compound carbanion, Nitroarene, KMnO₄ | Dimeric, trimeric, and tetrameric products | researchgate.net |
| Fischer Esterification | Phenylacetic acid, Isopropanol, Acid catalyst | Unreacted Phenylacetic Acid | chegg.comresearchgate.net |
Enzymatic Transformations and Biocatalysis
Lipase-Catalyzed Synthesis and Transesterification
Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification and transesterification) in non-aqueous media. nih.gov Their high selectivity and stability make them valuable biocatalysts in organic synthesis. nih.gov
Application of Candida antarctica Lipase-B (CAL-B) in Phenylacetate (B1230308) Esterification
Candida antarctica Lipase (B570770) B (CAL-B) is one of the most extensively studied and utilized lipases due to its high catalytic efficiency and broad substrate specificity. nih.govrsc.org Unlike many other lipases, CAL-B does not possess a "lid" structure covering its active site, which allows for easier access by substrates. nih.gov It is frequently used in an immobilized form, such as Novozym 435, which enhances its stability and reusability, making it suitable for industrial processes. rsc.orgsci-hub.se
CAL-B effectively catalyzes the synthesis of various flavor and fragrance esters, including those derived from phenylacetic acid. nih.gov The direct esterification of phenylacetic acid with an alcohol, such as isopropanol (B130326), can be carried out in organic solvents like hexane (B92381) to produce the corresponding ester, isopropyl phenylacetate. nih.govresearchgate.net Studies on the esterification of similar acids, such as phenylpropanoid acids, have shown that CAL-B's reactivity is influenced by the electronic effects of the aromatic ring. researchgate.netbioline.org.br The enzyme has demonstrated robust performance in the synthesis of short-chain flavor esters, achieving high conversion rates in organic solvents. nih.gov
Influence of Acyl Donors on Enzymatic Efficiency in Transesterification Reactions
Transesterification is a key reaction for modifying esters, and the choice of the acyl donor significantly impacts the efficiency of the lipase-catalyzed process. In a transesterification reaction to produce this compound, an existing ester (like ethyl phenylacetate or vinyl phenylacetate) would react with isopropanol. The efficiency of this process is often kinetically controlled and depends on the nature of the leaving group from the acyl donor. acs.org
Computational studies on other enzymes like Mycobacterium smegmatis Acyl Transferase (MsAcT) have shown that phenyl acetate (B1210297) and vinyl acetate are better acyl donors than ethyl acetate for transesterification reactions. acs.orgresearchgate.net The choice of acyl donor can be a critical parameter for optimizing the synthesis of esters like this compound. chem-soc.si
| Acyl Donor | Co-Product | Effect on Reaction Equilibrium | Reference |
| Vinyl Acetate | Vinyl Alcohol (tautomerizes to Acetaldehyde) | Shifts equilibrium forward, making the reaction nearly irreversible and increasing yield. | acs.org |
| Ethyl Acetate | Ethanol (B145695) | Co-product can act as a competing nucleophile, leading to a reversible reaction and lower conversion. | acs.org |
| Acetic Anhydride (B1165640) | Acetic Acid | Release of acid can change the pH of the medium, potentially affecting enzyme activity. | acs.org |
| Vinyl Butyrate (B1204436) | Vinyl Alcohol (tautomerizes to Acetaldehyde) | Releases butyric acid which can make the reaction reversible and cause steric hindrance. | acs.org |
| Isopropenyl Acetate | Isopropenyl Alcohol (tautomerizes to Acetone) | Activated ester that can lead to high acylation rates. | researchgate.net |
Microbial Metabolism and Biotransformation of Phenylacetate Derivatives
Microorganisms have developed diverse metabolic pathways to utilize aromatic compounds. These pathways involve a range of enzymes capable of transforming phenylacetate and its esters into various other molecules.
Phenylacetate Decarboxylase (PhdB) Mechanism and Toluene (B28343) Biosynthesis
Phenylacetate Decarboxylase (PhdB) is a glycyl radical enzyme (GRE) that catalyzes the decarboxylation of phenylacetate to produce toluene, a significant industrial commodity chemical. nih.govnih.govlbl.gov This discovery presents a potential route for the "green" production of toluene from renewable feedstocks. lbl.govd-nb.info PhdB operates under strictly anaerobic conditions and requires a cognate activating enzyme (PhdA) to generate the essential glycyl radical. lbl.govd-nb.info
The catalytic mechanism of PhdB has been a subject of detailed investigation. Three primary mechanisms were initially proposed:
Hydrogen-atom abstraction from the methylene (B1212753) carbon. nih.govnih.gov
H-atom abstraction from the protonated carboxyl group (COOH). nih.govnih.gov
Single-electron oxidation of the deprotonated carboxyl group (COO⁻), similar to a Kolbe-type decarboxylation. nih.govnih.gov
Experimental and computational data, including studies with deuterium-labeled and fluorine-labeled phenylacetate substrates, strongly support the first mechanism. nih.govnih.govescholarship.org Evidence suggests that the enzyme binds α,α-difluorophenylacetate but cannot catalyze its decarboxylation, which points to the abstraction of a hydrogen atom from the methylene carbon as a key step. nih.govnih.gov This mechanism distinguishes PhdB from other GRE decarboxylases, such as p-hydroxyphenylacetate decarboxylase, which is believed to operate via a different mechanism involving the aromatic ring's substituent. d-nb.infoescholarship.orgacs.org
Enzymatic Hydrolysis by Phenylacetate Esterases
Phenylacetate esterases are enzymes that catalyze the hydrolysis of phenylacetate esters back to phenylacetic acid and the corresponding alcohol. These enzymes are widespread in nature and exhibit varied substrate specificities. Phenylacetate is often used as a standard substrate to differentiate between various types of esterases. scielo.brtandfonline.com
For example, studies on esterases from Aspergillus niger revealed that two of the four identified esterases could hydrolyze phenylacetate. tandfonline.com An esterase (Est10) isolated from bovine rumen, belonging to a new family of lipolytic enzymes, was also shown to efficiently hydrolyze methyl phenylacetate. plos.org Human serum also contains esterases capable of hydrolyzing phenylacetate, and these have been differentiated based on their sensitivity to EDTA. tandfonline.com The hydrolysis of phenylacetate esters is a common reaction, and the specific enzymes involved can be found in various mammalian tissues and microbial sources. scielo.brthieme-connect.de
| Enzyme Source | Substrate(s) including Phenylacetate | Key Findings | Reference |
| Aspergillus niger | Phenylacetate, cresol (B1669610) acetates | Esterase-I and Esterase-II showed activity against phenylacetate. | tandfonline.com |
| Bovine Rumen (Est10) | Methyl phenylacetate, Ethyl butyrate | Retained 76% of its maximum activity against methyl phenylacetate. | plos.org |
| Human Serum | Phenylacetate | Contains both EDTA-sensitive and EDTA-insensitive esterases that hydrolyze phenylacetate. | tandfonline.com |
| Pig Liver Esterase (PLE) | Esters of 2-hydroxy-2-phenylacetic acid derivatives | Showed catalytic activity where many other hydrolases did not. | unimib.it |
Acyl Transferase Activity (e.g., Mycobacterium smegmatis Acyl Transferase, MsAcT)
Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. The acyltransferase from Mycobacterium smegmatis (MsAcT) is a notable biocatalyst due to its remarkable ability to perform transesterification reactions in aqueous media, a challenging environment where hydrolysis is often the dominant competing reaction. acs.orgnih.govnih.gov
MsAcT can be used to synthesize various esters. nih.gov The catalytic cycle involves two main steps: the acylation of the enzyme by an acyl donor, followed by the transfer of the acyl group to the acceptor alcohol. acs.org Immobilization of MsAcT, for instance by entrapping it in a gel, has been shown to significantly increase its selectivity for the transesterification reaction over the competing hydrolysis reaction. nih.govnih.gov
Computational studies have investigated the influence of different acyl donors on the reaction catalyzed by MsAcT. acs.org These studies confirm that phenyl acetate and vinyl acetate are more effective acyl donors compared to ethyl acetate, leading to more favorable reaction energetics for the enzyme acylation step. acs.orgresearchgate.net This high selectivity and activity in aqueous environments make MsAcT a promising catalyst for green chemical synthesis processes. nih.gov
Biocatalytic Strategies for Stereoselective Synthesis of this compound Derivatives
The synthesis of single-enantiomer chiral esters, such as derivatives of this compound, is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and green alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. eco-vector.comacs.org The primary biocatalytic strategies for producing stereochemically pure esters involve the kinetic resolution (KR) or dynamic kinetic resolution (DKR) of racemic alcohols or acids, mediated by enzymes, most notably lipases. researchgate.netnih.gov
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are particularly versatile and widely used due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. mdpi.comsci-hub.se They can catalyze the enantioselective acylation of a racemic alcohol using an acyl donor (like a simple ester) or the enantioselective hydrolysis of a racemic ester. acs.orgmdpi.com For the synthesis of an this compound derivative, a typical kinetic resolution would involve the reaction of a racemic chiral alcohol with an activated form of phenylacetic acid, or the reaction of a racemic phenylacetate ester with isopropanol, catalyzed by a lipase.
Kinetic resolution is an effective technique, but its major limitation is a maximum theoretical yield of 50% for the desired enantiomer, as the other enantiomer remains unreacted. academie-sciences.fr To overcome this, dynamic kinetic resolution (DKR) is employed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This is often achieved using a chemoenzymatic approach, where a metal catalyst facilitates the racemization of the starting material (e.g., a secondary alcohol) while the enzyme selectively acylates one enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. academie-sciences.fr
A common and highly effective combination for DKR is the use of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, for the kinetic resolution step, alongside a ruthenium-based catalyst for the racemization of the unreacted alcohol. researchgate.netacademie-sciences.fr Various benzylic and aliphatic secondary alcohols can be resolved using this method with acyl donors like isopropyl butyrate or methyl phenylacetate, yielding the corresponding esters in high yield and enantiomeric excess. academie-sciences.fracademie-sciences.fr
Research has demonstrated the successful DKR of a range of secondary alcohols using Novozym 435 as the biocatalyst and isopropyl butyrate as the acyl donor. researchgate.netacademie-sciences.fr The reactions are typically run at elevated temperatures (e.g., 70 °C) to facilitate the metal-catalyzed racemization. This strategy has been applied to aliphatic and aromatic secondary alcohols, including those with electron-withdrawing or electron-donating groups on the phenyl ring, as well as heteroaromatic alcohols. researchgate.netacademie-sciences.fr
The table below summarizes findings from representative studies on the dynamic kinetic resolution of secondary alcohols to produce chiral esters, a strategy directly applicable to the synthesis of this compound derivatives.
| Substrate (Racemic Alcohol) | Biocatalyst | Racemization Catalyst | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Phenylethanol | Novozym 435 (CALB) | Ruthenium complex | Isopropyl butyrate | Toluene | 70 | >95 | 99 | researchgate.netacademie-sciences.fr |
| 1-(4-Bromophenyl)ethanol | Novozym 435 (CALB) | Ruthenium complex | Isopropyl butyrate | Toluene | 70 | >95 | 99 | researchgate.netacademie-sciences.fr |
| 1-(4-Methoxyphenyl)ethanol | Novozym 435 (CALB) | Ruthenium complex | Isopropyl butyrate | Toluene | 70 | >95 | 99 | researchgate.netacademie-sciences.fr |
| 1-(2-Thienyl)ethanol | Novozym 435 (CALB) | Ruthenium complex | Isopropyl butyrate | Toluene | 70 | >95 | 99 | researchgate.netacademie-sciences.fr |
| 2-Octanol | Novozym 435 (CALB) | Ruthenium complex | Isopropyl butyrate | Toluene | 70 | >95 | 99 | researchgate.netacademie-sciences.fr |
Beyond DKR, enantioselective hydrolysis is another key strategy. For instance, the enzymatic resolution of racemic trans-3-(4-methoxyphenyl)glycidic acid esters has been achieved using various lipases and proteases. google.com This process involves the preferential hydrolysis of one ester enantiomer, leaving the desired enantiomer intact. google.com While not directly involving this compound, this demonstrates the principle of using hydrolases to resolve racemic esters.
Another relevant example is the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers. mdpi.com In this case, Candida rugosa lipase was used with isopropenyl acetate as the acylating agent in a two-phase system of toluene and an ionic liquid. mdpi.com This system yielded the acetylated product with high enantiomeric excess (ee_p = 96.2%) and an enantioselectivity value (E-value) of 67.5, demonstrating the high degree of selectivity achievable with lipase catalysis. mdpi.com
The table below details the findings of this kinetic resolution.
| Substrate | Biocatalyst | Acylating Agent | Reaction Medium | Conversion (C %) | Product ee (ee_p %) | Enantioselectivity (E) | Reference |
|---|---|---|---|---|---|---|---|
| (±)-1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | [EMIM][BF4]/Toluene | 28.2 | 96.2 | 67.5 | mdpi.com |
These biocatalytic methods, particularly lipase-mediated DKR of chiral alcohols, represent a highly efficient and stereoselective route for the synthesis of chiral esters. The broad substrate tolerance of enzymes like CALB, combined with the efficiency of in-situ racemization, allows for the production of a wide array of enantiomerically pure ester derivatives, including those of this compound, with high yields and excellent optical purity. researchgate.netacademie-sciences.fr
Biological Activities and Molecular Mechanisms
Immunomodulatory and Anti-inflammatory Response Mechanisms
Isopropyl phenylacetate (B1230308) has been noted for its anti-inflammatory properties. biosynth.com While detailed mechanistic studies on the ester itself are limited, the broader class of related compounds, including phenolic acids and their derivatives, are known to influence inflammatory pathways. Research into synthetic analogues of dietary phenolic acids has shown that such compounds can modulate the expression of pro-inflammatory mediators, which are central to chronic inflammatory conditions. uea.ac.uk The development of novel carboxy derivatives, structurally related to phenylacetate, for the treatment of inflammatory diseases underscores the therapeutic potential of this chemical scaffold. google.com These compounds often work by targeting enzymes like cyclooxygenases (COX), which are responsible for producing prostaglandins (B1171923) involved in inflammation. rsc.org
Auxin-like Activity and Plant Physiological Mechanisms of Phenylacetic Acid (PAA)
Phenylacetic acid (PAA), a primary metabolite of isopropyl phenylacetate, is recognized as a natural auxin, a class of plant hormones that regulate growth and development. oup.comnih.govnih.gov Although its activity is generally considered to be less potent than the most-studied auxin, indole-3-acetic acid (IAA), PAA is often found in much higher concentrations in various plant tissues. nih.govbohrium.comresearchgate.net
A significant function of PAA in plants is the promotion of root growth, particularly the formation of lateral and adventitious roots. nih.gov While early tests suggested PAA has less than 10% of the activity of IAA, subsequent studies have shown it can be more effective than IAA in inducing lateral roots in certain species like pea. researchgate.netnih.gov For instance, PAA has been shown to induce root formation in a variety of plants including tomato, sunflower, and tobacco when applied to the stem. nih.gov In Arabidopsis, PAA enhances lateral root formation, acting through the same TIR1/AFB signaling pathway as IAA. bohrium.com
PAA exhibits significant antimicrobial properties against a range of fungal and bacterial pathogens. nih.gov It is produced by various microorganisms, including several Bacillus species, as a defense mechanism. nih.govfrontiersin.org Research has demonstrated PAA's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, PAA from Bacillus mycoides has been shown to suppress the spore germination of the pathogenic fungus Fusarium oxysporum. frontiersin.org In leaf-cutting ants, PAA is a major component of their metapleural gland secretions and is used to control fungal pathogens in their fungus gardens. royalsocietypublishing.org The antimicrobial action of PAA can involve disrupting key cellular processes; in Agrobacterium tumefaciens, PAA was found to inhibit the activity of essential enzymes in the tricarboxylic acid (TCA) cycle, affecting energy metabolism. nih.gov
The biosynthesis of PAA in plants primarily originates from the amino acid phenylalanine, following pathways that parallel IAA biosynthesis. oup.combiorxiv.org A key route involves the conversion of phenylalanine to phenylpyruvate, which is then transformed into PAA. biorxiv.orgnih.gov While the exact role of PAA in plant defense is still being fully elucidated, its production is linked to defense responses. biorxiv.org PAA and its conjugates can accumulate in response to pathogens. nih.govfrontiersin.org For instance, the bacterium Pseudomonas syringae can influence PAA levels in Arabidopsis, and conversely, plant-derived PAA can modulate bacterial virulence. nih.gov PAA signals through the established TIR1/AFB auxin perception pathway to regulate gene expression, indicating an overlap with IAA signaling in orchestrating plant defense and growth responses. bohrium.com
Metabolic Pathways and Detoxification Mechanisms for Phenylacetate in Mammals
In mammals, phenylacetate is metabolized primarily in the liver and kidneys as part of the body's detoxification processes. smpdb.cafunaab.edu.ng The metabolism involves a two-step process. First, phenylacetate is activated by conversion to phenylacetyl-CoA, a reaction catalyzed by acyl-coenzyme A synthetase enzymes. smpdb.ca In the second step, phenylacetyl-CoA is conjugated with the amino acid L-glutamine by the enzyme glycine (B1666218) N-acyltransferase. smpdb.ca This conjugation results in the formation of phenylacetylglutamine, a water-soluble compound that is then excreted in the urine. smpdb.cafunaab.edu.ng This pathway is a key mechanism for the disposal of excess nitrogen, particularly in individuals with urea (B33335) cycle disorders. smpdb.ca Phenylacetate can also be produced in the body from the metabolism of phenylalanine, and elevated levels are associated with the genetic disorder phenylketonuria (PKU). hmdb.canih.gov
Advanced Spectroscopic and Analytical Characterization
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental in the analysis of Isopropyl Phenylacetate (B1230308), enabling its separation from complex mixtures and ensuring its purity and concentration are accurately determined.
High-Performance Liquid Chromatography (HPLC) Methodologies for Isopropyl Phenylacetate Analysis
High-Performance Liquid Chromatography (HPLC) stands as a robust technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation under simple conditions. This methodology employs a Newcrom R1 HPLC column, which is noted for its low silanol (B1196071) activity. nih.gov
The mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.gov This composition allows for effective separation and elution of this compound. For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. nih.gov This method is scalable, making it suitable for preparative separation to isolate impurities, and it is also applicable to pharmacokinetic studies. nih.gov
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV or Mass Spectrometry (with formic acid) |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures. While a specific UPLC method for this compound is not detailed in readily available literature, methodologies for similar ester compounds demonstrate the potential for rapid analysis.
For instance, the analysis of fatty acid esters has been successfully performed using UPLC coupled with electrospray tandem mass spectrometry (UPLC-ESI-MS/MS), achieving chromatographic separations in under 1.5 minutes. chemicalbook.com Such methods often utilize columns like the Acquity UPLC BEH phenyl column. chemicalbook.com The application of UPLC to this compound analysis would be expected to yield similar benefits, allowing for high-throughput screening and faster quality control processes. The use of smaller 3 µm particle columns, suitable for fast UPLC applications, has been suggested for this compound analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative assessment of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The Kovats retention index, a key parameter in GC, for this compound on a standard non-polar column is 1266. hmdb.ca
Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. The mass spectrum of this compound is characterized by several key fragment ions.
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 91.0 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |
| 43.0 | 78.60 | [C₃H₇]⁺ (Isopropyl cation) |
| 92.0 | 27.52 | [C₇H₈]⁺ (Toluene radical cation) |
| 65.0 | 15.42 | [C₅H₅]⁺ (Cyclopentadienyl cation) |
| 41.0 | 15.18 | [C₃H₅]⁺ (Allyl cation) |
Data sourced from PubChem. hmdb.ca
The most abundant peak at m/z 91 corresponds to the tropylium (B1234903) ion, which is a common fragment for compounds containing a benzyl (B1604629) group. The peak at m/z 43 is indicative of the isopropyl group. This fragmentation pattern allows for unambiguous qualitative identification. For quantitative assessment, the area of a characteristic peak can be measured and compared to that of a known standard.
Advanced Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information about its chemical bonds, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the phenyl group and the ester carbonyl would likely resonate as a singlet around 3.6 ppm. The methine proton (-CH-) of the isopropyl group is expected to be a septet around 5.0 ppm due to coupling with the six equivalent methyl protons. These two methyl groups (-CH₃) of the isopropyl moiety would appear as a doublet around 1.2 ppm.
| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (C₆H₅-) | ~7.2-7.4 | Multiplet | 5H |
| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |
| Methine (-CH-) | ~5.0 | Septet | 1H |
| Methyl (-CH₃) | ~1.2 | Doublet | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbons. The ester carbonyl carbon is expected to have a chemical shift in the region of 170-175 ppm. The aromatic carbons will show several signals between 125 and 140 ppm. The carbon of the methine group (-CH-) in the isopropyl unit would appear around 68 ppm, while the methylene carbon (-CH₂-) is expected around 41 ppm. The two equivalent methyl carbons (-CH₃) of the isopropyl group would resonate at approximately 22 ppm. Although a ¹³C NMR spectrum for this compound is noted as available from Sadtler, specific chemical shift data is not readily published. nih.gov
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~171 |
| Aromatic (quaternary) | ~134 |
| Aromatic (CH) | ~127-129 |
| Methine (-CH-) | ~68 |
| Methylene (-CH₂-) | ~41 |
| Methyl (-CH₃) | ~22 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, obtained from a neat sample in a capillary cell, displays characteristic absorption bands. hmdb.ca
A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester will likely appear as two bands in the 1000-1300 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the isopropyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | ~1735 |
| Ester (C-O) | Stretch | ~1000-1300 |
| Aromatic (C-H) | Stretch | ~3030-3100 |
| Aromatic (C=C) | Stretch | ~1450-1600 |
| Aliphatic (C-H) | Stretch | ~2850-2980 |
Mass Spectrometry (MS) Fragmentation Analysis and Interpretation
Mass spectrometry is a critical analytical tool for elucidating the structure of organic compounds such as this compound. Through ionization, typically by electron impact (EI), the molecule is fragmented into characteristic ions, and their mass-to-charge ratio (m/z) is measured. The resulting mass spectrum provides a distinct fingerprint of the compound.
The molecular ion (M+) peak for this compound (C11H14O2) is observed at an m/z of 178, corresponding to its molecular weight. nih.gov The fragmentation pattern is key to confirming its structure. A prominent peak is consistently seen at m/z 91, which is characteristic of the tropylium ion ([C7H7]+). This ion is formed by the cleavage of the bond between the benzyl group and the carbonyl group. nih.gov
Another significant fragment is observed at m/z 43, representing the isopropyl cation ([C3H7]+). nih.gov This results from the cleavage of the ester bond between the oxygen and the isopropyl group. Additionally, the loss of a propene molecule (42 Da) from the molecular ion can lead to a fragment at m/z 136. These distinct fragmentation pathways allow for the unambiguous identification of this compound. nih.gov
Table 1: Characteristic Electron Ionization Mass Spectrometry Fragments of this compound
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 178 | [C11H14O2]+• | Molecular Ion (M+) |
| 91 | [C7H7]+ | Formation of the tropylium ion |
| 43 | [C3H7]+ | Formation of the isopropyl cation |
| 136 | [C8H8O2]+• | Loss of propene (C3H6) from the molecular ion |
X-ray Crystallography for Solid-State Structure Determination of Related this compound Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org Since this compound is a liquid at room temperature, its solid-state structure cannot be determined by this method. However, analysis of crystalline derivatives of phenylacetate provides valuable insights into molecular conformation and intermolecular interactions.
Table 2: Example Crystallographic Data for Isopropyl 2-hydroxy-2-phenylacetate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.0811 (8) |
| b (Å) | 6.3213 (5) |
| c (Å) | 16.1260 (12) |
| β (°) | 108.539 (3) |
| Volume (ų) | 1070.71 (14) |
Data sourced from a study on a related derivative, isopropyl 2-hydroxy-2-phenylacetate, to illustrate typical crystallographic parameters. nih.gov
Utilization as a Reference Standard in Analytical Method Development and Validation
This compound serves as a reference standard in the development and validation of analytical methods, particularly for chromatography-based techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). univ-lyon1.fr A reference standard is a highly purified compound used to confirm the identity and determine the concentration of an analyte.
In method validation, several parameters are assessed using the reference standard to ensure the analytical method is reliable and fit for its intended purpose. These parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components. nih.gov
Linearity: Establishing a concentration range over which the instrument's response is directly proportional to the concentration of the analyte. nih.govoatext.com
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in a sample matrix. oatext.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. univ-lyon1.fr
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oatext.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oatext.com
For instance, a calibration curve for this compound would be generated by preparing a series of standards at known concentrations and measuring the corresponding instrument response (e.g., peak area in GC).
Table 3: Example Linearity Data for an Analytical Method
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,200 |
| 5.0 | 75,500 |
| 10.0 | 151,000 |
| 25.0 | 378,000 |
| 50.0 | 752,000 |
This table presents hypothetical data to illustrate the linear relationship between concentration and instrument response in an analytical method.
Environmental Fate, Ecotoxicity, and Degradation Pathways
Environmental Mobility and Distribution in Aquatic and Terrestrial Compartments
The mobility and distribution of a chemical in the environment are largely dictated by its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments such as water, soil, and air.
Physicochemical Properties Influencing Mobility:
| Property | Value | Source |
| Water Solubility | < 1 mg/mL at 20.5°C | noaa.govnih.gov |
| 157.2 mg/L at 25°C (estimated) | researchgate.net | |
| LogP (Octanol-Water Partition Coefficient) | 2.6 - 2.97 | researchgate.netnih.gov |
| Vapor Pressure | 0.044 mmHg at 25°C (estimated) | researchgate.net |
Isopropyl phenylacetate (B1230308) exhibits low water solubility, suggesting that it will not readily dissolve in aquatic systems. noaa.govnih.gov An estimated water solubility of 157.2 mg/L at 25°C further supports this. researchgate.net Its octanol-water partition coefficient (logP) is in the range of 2.6 to 2.97, indicating a moderate tendency to partition from water into organic matter, such as soil organic carbon and biological tissues. researchgate.netnih.gov
Distribution in Environmental Compartments:
Aquatic Environment: Due to its low water solubility, isopropyl phenylacetate is likely to adsorb to suspended solids and sediments in the water column. Its moderate logP value suggests that partitioning to sediment will be a significant process. Volatilization from water surfaces to the atmosphere may also occur, driven by its vapor pressure.
Terrestrial Environment: In soil, the mobility of this compound is expected to be limited. The compound's hydrophobicity, indicated by its logP, suggests strong adsorption to soil organic matter. This adsorption will reduce its potential for leaching into groundwater. Its vapor pressure suggests that volatilization from soil surfaces could be a potential transport pathway to the atmosphere.
Biodegradation Mechanisms and Microbial Transformation Processes
The aerobic degradation of phenylacetic acid is well-documented and proceeds through a "hybrid" pathway involving enzymes encoded by the paa gene cluster, which has been identified in numerous bacteria, including Escherichia coli and Pseudomonas putida.
Key Steps in the Phenylacetic Acid Degradation Pathway:
Activation: Phenylacetic acid is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA.
Ring Attack: The aromatic ring of phenylacetyl-CoA is attacked by a multicomponent oxygenase, leading to the formation of an epoxide.
Ring Cleavage: The epoxide undergoes isomerization and subsequent hydrolytic ring cleavage.
Beta-Oxidation: The resulting intermediates are further metabolized through a series of reactions analogous to the β-oxidation of fatty acids, ultimately yielding central metabolic intermediates like acetyl-CoA and succinyl-CoA.
The hydrolysis of the ester bond in this compound is a critical initial step for its complete biodegradation. The rate of this hydrolysis can be influenced by both abiotic and biotic factors. For instance, ethyl phenylacetate, a similar compound, is known to hydrolyze in the presence of a base. sciencemadness.org
Persistence and Bioaccumulation Potential of this compound
The persistence of a chemical in the environment is its ability to resist degradation, while bioaccumulation refers to its accumulation in living organisms.
Persistence:
Bioaccumulation Potential:
The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (logP). A logP value between 2 and 4.5 can indicate a potential for bioaccumulation in aquatic organisms. The logP of this compound is in the range of 2.6 to 2.97, suggesting a moderate potential for bioaccumulation. researchgate.netnih.gov
The bioconcentration factor (BCF) is a more direct measure of bioaccumulation and can be estimated from the logP. Using established quantitative structure-activity relationship (QSAR) models, a logP in this range would predict a BCF that is below the threshold for significant concern (typically BCF > 1000). For example, a BCF can be estimated using the equation: log BCF = 0.85 log P - 0.70. scholarsportal.info Based on the logP of this compound, the estimated BCF would be low to moderate.
Evaluation of Ecotoxicological Implications in Environmental Systems
In the absence of experimental data, ecotoxicity can be broadly inferred from the properties of similar fragrance esters and through the use of QSAR models. These models predict the toxicity of a chemical based on its structure. For many fragrance ingredients, environmental risk assessments are conducted by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). taylorandfrancis.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the energetics of chemical reactions and to elucidate the structures of transition states.
While specific DFT studies focusing exclusively on the reaction energetics of isopropyl phenylacetate (B1230308) are not extensively documented in publicly available literature, the principles of such calculations can be understood from studies on similar reactions, such as the acid-catalyzed esterification of phenylacetic acid or the palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) to form phenylacetate esters. rsc.orgzendy.io
For instance, in the hydrolysis of isopropyl phenylacetate, DFT could be used to model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the isopropanol (B130326) group. The transition state for this process would be characterized by a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.
Table 1: Illustrative DFT-Calculated Energy Profile for a Generic Ester Hydrolysis (Note: This table is illustrative and does not represent actual calculated values for this compound, as such specific data was not found in the searched literature.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H₂O) | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products (Carboxylic Acid + Alcohol) | -8.3 |
These calculations can provide valuable insights into the reaction mechanism, helping to identify the rate-determining step and to understand the factors that influence the reaction rate. For example, DFT could be used to compare the energetics of acid-catalyzed versus base-catalyzed hydrolysis of this compound, providing a theoretical basis for the observed differences in reaction rates under different pH conditions.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are particularly useful for investigating its interactions with enzymes, such as lipases, which are known to catalyze the hydrolysis of esters.
While specific MD simulation studies focused on the interaction of this compound with an enzyme have not been detailed in the available literature, the methodology can be described based on studies of similar enzyme-substrate systems, such as Candida antarctica lipase (B570770) B (CALB) with various esters. nih.govdtu.dk
In a typical MD simulation, a model of the enzyme-substrate complex is created, often starting from an X-ray crystal structure of the enzyme. The this compound molecule would be "docked" into the active site of the enzyme using molecular docking software. This initial complex is then solvated in a box of water molecules, and the system's energy is minimized.
The simulation then proceeds by integrating Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. This generates a trajectory of atomic positions and velocities, which can be analyzed to understand the dynamic behavior of the enzyme-substrate complex.
Key insights that can be gained from MD simulations include:
Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the substrate within the active site can indicate the stability of the binding pose.
Key Interactions: The simulation can reveal which amino acid residues in the enzyme's active site form important hydrogen bonds or hydrophobic interactions with the this compound molecule.
Conformational Changes: MD simulations can show how the enzyme's structure changes upon substrate binding and during the catalytic process.
Solvent Effects: The role of water molecules in mediating the interaction and participating in the hydrolysis reaction can be investigated.
Table 2: Illustrative Analysis of Enzyme-Substrate Interactions from a Hypothetical MD Simulation of this compound with a Lipase (Note: This table is illustrative and does not represent actual simulation data for this compound.)
| Interacting Residue | Interaction Type | Average Distance (Å) |
| Ser105 | Hydrogen Bond (with C=O) | 2.8 |
| Trp89 | Hydrophobic (with phenyl ring) | 3.5 |
| His224 | Hydrogen Bond (with ester O) | 3.1 |
| Ile189 | Hydrophobic (with isopropyl group) | 4.2 |
Such simulations can aid in understanding the molecular basis of enzyme specificity and catalysis, and can be used to predict how mutations in the enzyme might affect its activity towards this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are widely used in toxicology and drug discovery to predict the activity of new or untested compounds.
While a specific QSAR model for predicting a particular biological effect of this compound has not been identified in the surveyed literature, the principles of QSAR can be applied to this compound. To develop a QSAR model, a dataset of compounds with known activities (e.g., toxicity, enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity.
For example, a QSAR model for the aquatic toxicity of a series of esters, including phenylacetate derivatives, might take the following general form nih.govresearchgate.net:
log(1/EC₅₀) = β₀ + β₁(logP) + β₂(E LUMO) + ...
Where:
EC₅₀ is the effective concentration that causes a 50% response.
logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
E LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.
β₀, β₁, β₂ are coefficients determined by the regression analysis.
Table 3: Example Descriptors Used in QSAR Modeling of Esters (Note: This table provides examples of descriptors and is not a specific model for this compound.)
| Descriptor | Description | Typical Value Range for Esters |
| LogP | Octanol-water partition coefficient | 1.0 - 5.0 |
| Molecular Weight | Mass of the molecule | 100 - 300 g/mol |
| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 - 1.0 eV |
| Polar Surface Area | Surface area of polar atoms | 20 - 60 Ų |
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of this compound based on its calculated descriptor values. This can be a cost-effective way to estimate potential hazards or therapeutic effects without the need for extensive experimental testing.
Future Research Directions and Translational Perspectives
Development of Novel Sustainable Synthesis Methodologies with Reduced Environmental Impact
Future research into the synthesis of isopropyl phenylacetate (B1230308) is increasingly focused on developing sustainable and environmentally friendly methodologies that minimize waste and reduce reliance on harsh chemical reagents. A promising avenue lies in the expanded use of biocatalysts, such as immobilized lipases. Enzymatic synthesis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the potential for catalyst reuse. nih.govsemanticscholar.org Research has demonstrated the successful synthesis of similar esters, like isopropyl acetate (B1210297), using immobilized Bacillus cereus lipase (B570770), achieving high yields under optimized conditions. nih.govresearchgate.net Future studies could focus on identifying and engineering more robust and efficient lipases specifically for the esterification of phenylacetic acid with isopropanol (B130326).
Another key area of development is the implementation of solvent-free reaction conditions. jetir.org Traditional organic solvents often contribute significantly to the environmental impact of chemical processes. By eliminating the need for a solvent, the process becomes inherently greener. Research into the direct reaction of phenols with acetic anhydride (B1165640) at elevated temperatures has shown promise for the synthesis of phenylacetates without any catalyst, either acidic or basic. jetir.org Further investigation into optimizing reaction parameters such as temperature and molar ratios for the specific synthesis of isopropyl phenylacetate in a solvent-free system is warranted. Additionally, the use of ionic liquids as catalysts and reaction media presents another sustainable alternative, as they can be recycled and have been shown to be effective in the preparation of phenylacetate. google.com
The table below summarizes potential sustainable synthesis strategies for this compound.
| Synthesis Strategy | Key Features | Potential Advantages |
| Biocatalysis | Use of immobilized lipases | High selectivity, mild reaction conditions, catalyst reusability |
| Solvent-Free Synthesis | Reactions conducted without organic solvents | Reduced environmental impact, simplified workup |
| Ionic Liquid Catalysis | Use of ionic liquids as catalysts and media | Catalyst recyclability, potential for improved reaction rates |
Elucidation of Unexplored Biological Mechanisms and Pathways
While this compound is utilized as a flavoring and fragrance agent, a comprehensive understanding of its biological mechanisms and metabolic pathways in various organisms remains largely unexplored. Future research should aim to elucidate how this compound is metabolized and what, if any, are its downstream biological effects. Drawing parallels from the known metabolism of phenylacetate, it is plausible that this compound undergoes hydrolysis to form phenylacetic acid and isopropanol. oecd.org
In humans, phenylacetate is known to be metabolized through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. smpdb.caresearchgate.net This pathway is a key route for nitrogen excretion and is clinically relevant for patients with urea (B33335) cycle defects. smpdb.caresearchgate.net It is crucial to investigate whether this compound follows a similar metabolic fate after its initial hydrolysis.
In bacteria, the catabolism of phenylacetate is well-documented and involves a complex pathway where intermediates are processed as CoA thioesters. nih.gov The aromatic ring of phenylacetyl-CoA is activated by an oxygenase to form a ring 1,2-epoxide, which is then isomerized to an oxepin, followed by hydrolytic ring cleavage. nih.gov Given the widespread presence of this pathway in bacteria, it is important to explore if this compound or its primary metabolite, phenylacetic acid, can be degraded by environmental microorganisms through this or similar pathways. Understanding these microbial degradation pathways is critical for assessing the environmental persistence of this compound.
Future research should employ in vitro and in vivo models to identify the specific enzymes responsible for the metabolism of this compound and to characterize the resulting metabolites.
Advancements in High-Throughput Analytical Characterization Techniques
To facilitate future research on this compound, particularly in the areas of biological activity and environmental monitoring, the development and application of high-throughput analytical characterization techniques are essential. These methods are crucial for rapidly screening and quantifying the compound in complex matrices.
One promising approach is the use of high-throughput solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the efficient sample pretreatment and sensitive detection of a wide range of compounds, and its adaptation for this compound would enable rapid analysis of biological and environmental samples. The transfer of SPE methods to a 96-well plate format can significantly increase sample throughput, which is critical for large-scale studies such as exposome-wide association studies. nih.gov
For the analysis of volatile compounds like this compound, gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is a standard and robust technique. cdc.gov Advancements in automated sample preparation and injection systems can enhance the throughput of GC-based methods. Furthermore, techniques like resonance-enhanced multiphoton ionization (REMPI) and scanning mass spectrometry offer possibilities for high-throughput screening of catalytic reactions for the synthesis of this compound. iitm.ac.in
The table below outlines potential high-throughput analytical techniques for this compound.
| Analytical Technique | Application | Key Advantages |
| LC-MS/MS with 96-well SPE | Quantification in biological and environmental matrices | High throughput, high sensitivity, and specificity |
| Automated GC-FID/MS | Analysis of volatile samples, reaction monitoring | Robustness, established methodology, automation capabilities |
| REMPI and Scanning MS | High-throughput screening of synthesis reactions | Rapid analysis, suitability for combinatorial chemistry |
Comprehensive Assessment of Long-Term Environmental Fates and Effects
A thorough understanding of the long-term environmental fate and potential ecological effects of this compound is crucial, given its use in consumer products. Future research should focus on a comprehensive assessment of its persistence, degradation, and potential for bioaccumulation in various environmental compartments.
The environmental fate of a chemical is influenced by its physical and chemical properties, such as its water solubility and vapor pressure. taylorfrancis.com this compound is insoluble in water, which suggests it may not be highly mobile in aquatic environments. noaa.gov However, its potential for volatilization and subsequent atmospheric transport and degradation should be investigated. Studies on similar compounds like isopropyl ether indicate that volatilization can be a significant environmental removal process. taylorfrancis.com
Biodegradation is another critical factor in determining the environmental persistence of organic compounds. As discussed in section 8.2, bacteria possess pathways for the degradation of phenylacetate. nih.gov Future studies should specifically investigate the biodegradability of this compound by relevant environmental microorganisms under both aerobic and anaerobic conditions. The potential for the formation of persistent or toxic degradation byproducts should also be a key area of investigation. epa.gov
Long-term ecotoxicity studies are needed to assess the potential adverse effects of this compound on a range of aquatic and terrestrial organisms. While acute toxicity data may be available, chronic exposure studies are necessary to understand potential impacts on reproduction, development, and population dynamics. The potential for bioaccumulation in the food chain should also be evaluated, although the ester linkage in this compound may be susceptible to hydrolysis, potentially limiting its bioaccumulation potential.
Integration of Multi-Omics Data in Biological Activity Research
To gain a deeper and more holistic understanding of the biological activities of this compound, future research should leverage the power of multi-omics approaches. nih.gov The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular mechanisms underlying the cellular and physiological responses to exposure to this compound. nih.gov
For instance, transcriptomic analysis can reveal changes in gene expression patterns in cells or tissues exposed to this compound, providing insights into the signaling pathways and cellular processes that are affected. nih.gov Proteomic studies can identify alterations in protein expression and post-translational modifications, offering a more direct link to cellular function. mdpi.com Metabolomics can be used to profile the changes in small molecule metabolites, which can serve as biomarkers of exposure and effect. mdpi.com
The integration of these different "omics" datasets can help to construct comprehensive models of the biological pathways perturbed by this compound. researchgate.net This approach is particularly valuable for identifying potential adverse outcome pathways (AOPs), which are essential for mechanism-based risk assessment. nih.gov For example, by combining proteomic and metabolomic data, researchers can gain a more complete picture of metabolic disruptions that may not be apparent from a single omics layer alone. nih.gov
Future studies should apply multi-omics strategies to relevant in vitro and in vivo models to systematically investigate the biological effects of this compound and its metabolites.
Synergy between Computational and Experimental Approaches in Mechanistic Studies
A synergistic approach that combines computational modeling and experimental validation will be instrumental in advancing our understanding of the mechanistic aspects of this compound's biological activity and reactivity. rsc.orgresearchgate.net Computational methods can provide valuable insights at the molecular level that can guide and complement experimental investigations.
Molecular docking and molecular dynamics simulations can be employed to predict the binding interactions of this compound and its metabolites with potential biological targets, such as enzymes and receptors. This can help to identify potential modes of action and prioritize targets for experimental validation. For example, if computational studies suggest that this compound can bind to a specific receptor, this hypothesis can then be tested experimentally using techniques such as in vitro binding assays.
Quantum mechanical calculations can be used to study the electronic properties and reactivity of this compound, providing insights into its metabolic stability and potential for forming reactive intermediates. This information can be valuable for predicting potential metabolic pathways and understanding the mechanisms of any observed toxicity.
The collaborative efforts of theoretical and experimental researchers will be essential for building accurate predictive models of the biological activity and environmental fate of this compound. rsc.orgresearchgate.net Experimental data are crucial for validating and refining computational models, while computational studies can help to interpret experimental results and generate new hypotheses for further investigation. This iterative process of computational prediction and experimental validation will accelerate progress in understanding the properties and effects of this compound.
Q & A
Q. What are the standard methods for synthesizing isopropyl phenylacetate, and how can purity be optimized?
this compound is typically synthesized via esterification reactions between phenylacetic acid and isopropyl alcohol, often catalyzed by acid catalysts (e.g., sulfuric acid). Optimization of purity involves:
- Reaction conditions : Temperature control (60–80°C) to minimize side reactions like dehydration .
- Purification : Distillation under reduced pressure to isolate the ester, followed by GC analysis to confirm purity (>98%) .
- Steric considerations : The bulky isopropyl group may slow reaction kinetics, requiring longer reflux times compared to smaller esters .
Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?
Key methods include:
- GC-MS : To confirm molecular weight (e.g., m/z 178 for the parent ion) and detect impurities using non-polar capillary columns (e.g., DB-5) .
- Refractometry : Measure refractive index (n<sup>20</sup>D 1.483–1.491) and density (d<sup>20</sup>20 1.006–1.012) for identity confirmation .
- Thermal analysis : DSC and TGA to assess thermal stability and decomposition profiles (e.g., onset degradation at ~200°C) .
Q. How does the structural configuration of this compound influence its stability under varying conditions?
- Hydrolytic stability : Susceptible to alkaline hydrolysis due to the ester group; stability decreases at pH >8 .
- Thermal stability : Steric hindrance from the isopropyl group reduces pyrolysis rates compared to linear esters (e.g., isopropyl acetate) .
- Storage recommendations : Store in amber glass under inert gas to prevent oxidation of the phenyl moiety .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s potential pharmacological effects, and how can they be validated?
While direct evidence for this compound is limited, related phenylacetate derivatives (e.g., sodium phenylacetate) exhibit:
- Apoptosis induction : Downregulation of Bcl-2 and upregulation of Bax in cancer cells, assessed via flow cytometry and Western blot .
- Cell cycle arrest : G1 phase blockade mediated by p21<sup>Cip1</sup> upregulation, validated through cyclin-dependent kinase assays .
- Validation strategies : Compare dose-response curves in vitro (e.g., osteosarcoma or glioblastoma cell lines) and correlate with pharmacokinetic data .
Q. How can conflicting data on this compound’s bioactivity be systematically addressed?
- Experimental variables : Standardize solvent systems (e.g., DMSO vs. ethanol) and cell culture conditions to reduce variability .
- Analytical validation : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside GC-MS) to confirm compound integrity .
- Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .
Q. What in vitro and in vivo models are suitable for studying the compound’s metabolic pathways?
- In vitro models : Hepatocyte cultures to assess hepatic metabolism via CYP450 isoforms, paired with UPLC-MS to identify metabolites .
- In vivo models : Portacaval shunted rats (to simulate hyperammonemia) for studying ammonia-lowering effects, with plasma AMM measurements via enzymatic assays .
- Pharmacokinetic profiling : Use radiolabeled this compound (e.g., <sup>14</sup>C-labeled) to track absorption and excretion .
Methodological Guidelines
- Data contradiction resolution : Replicate experiments across independent labs using identical protocols (e.g., FCC or JECFA standards) .
- Reproducibility : Document synthesis and characterization steps in alignment with IUPAC guidelines, including raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
